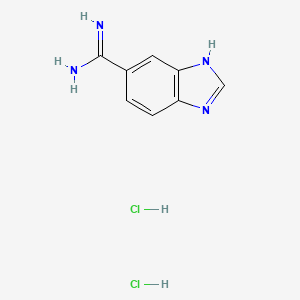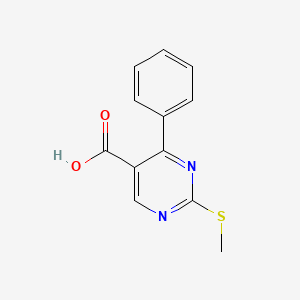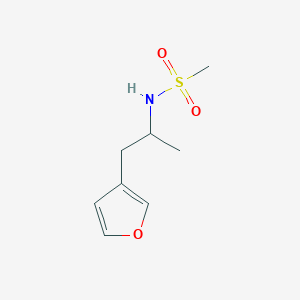![molecular formula C19H23N5O2 B2659335 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-15-4](/img/structure/B2659335.png)
2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis for Anti-tuberculosis Activity
A study by Shindikar and Viswanathan (2005) focused on the design and synthesis of novel fluoroquinolones, including derivatives with substituents at the 4th position of piperazine being -[2(pyridine-4-carbonyl) hydrazono]propyl and -2 [(pyrazine-2-carbonyl) amino] ethyl. These compounds exhibited significant in vivo activity against Mycobacterium tuberculosis H37Rv in mice, comparable to that of sparfloxacin, by improving survival rates and reducing tubercular lesions at a dose of 200 mg/kg [Shindikar & Viswanathan, 2005].
Anti-tumor Agents
Jurd (1996) described the synthesis of benzopyranylamine compounds that showed potent anti-tumor activities, particularly against human breast, CNS, and colon cancer cell lines. The study highlighted the compounds' abilities to inhibit tumor growth in vitro at very low concentrations, suggesting their potential as effective anti-cancer agents [Jurd, 1996].
Genotoxicity and Metabolic Activation Studies
Kalgutkar et al. (2007) investigated the genotoxicity of a structurally similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which is a potent 5-HT2C receptor agonist for obesity treatment. The study revealed a metabolism-dependent increase in genotoxicity, offering insights into the compound's safety profile and its metabolic activation pathways [Kalgutkar et al., 2007].
Synthesis and Biological Activity Studies
Gein et al. (2013) synthesized 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, studying their antimicrobial activity and influence on blood coagulation. This research contributes to understanding the compound's potential therapeutic applications and safety [Gein et al., 2013].
Green Synthesis Approaches
Al-Matar et al. (2010) explored green, solvent-free synthesis methods for related heterocyclic compounds, emphasizing eco-friendly approaches in chemical synthesis. This study not only supports the development of environmentally sustainable synthesis methods but also broadens the application scope of such compounds [Al-Matar et al., 2010].
Propriétés
IUPAC Name |
2-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18-11-15-3-1-2-4-16(15)22-24(18)13-14-5-9-23(10-6-14)19(26)17-12-20-7-8-21-17/h7-8,11-12,14H,1-6,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYUUJDKPIBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)
![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)
![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)
![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)
![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)

![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)
![2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3,3-dimethyl-1-phenyl-3H-indol-1-ium perchlorate](/img/structure/B2659269.png)

![Methyl 2-[(1,3-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2659272.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2659273.png)
